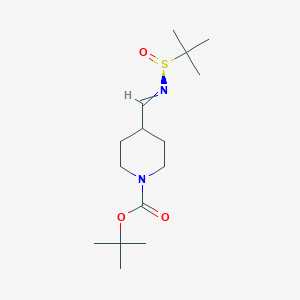

(S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate

Description

The compound "(S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate" is a chiral piperidine derivative characterized by a tert-butyl carbamate group at the 1-position and a tert-butylsulfinyl imino substituent at the 4-position. While specific data for this compound are absent in the provided evidence, its structural features—such as the sulfinyl imine moiety and tert-butyl carbamate—suggest roles in modulating steric and electronic properties, which are pivotal in pharmaceutical intermediates or organocatalysts .

Properties

IUPAC Name |

tert-butyl 4-[[(S)-tert-butylsulfinyl]iminomethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3S/c1-14(2,3)20-13(18)17-9-7-12(8-10-17)11-16-21(19)15(4,5)6/h11-12H,7-10H2,1-6H3/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFSLHGOXVVNSS-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C=NS(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C=N[S@@](=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butylsulfinyl Group: The tert-butylsulfinyl group is introduced through a sulfoxidation reaction using tert-butyl sulfoxide as the reagent.

Formation of the Iminomethyl Group: The iminomethyl group is formed through a condensation reaction between the piperidine ring and an aldehyde or ketone.

Introduction of the tert-Butyl Ester Group: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the iminomethyl group to an amine.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate is a chiral compound with a molecular formula of C₁₅H₂₈N₂O₃S and a molar mass of 316.46 g/mol. It features a piperidine ring, a tert-butyl group, and a sulfinyl imine functional group. The tert-butylsulfinyl group enhances the compound's reactivity, making it useful in asymmetric synthesis and medicinal chemistry.

Potential Applications

While specific biological activity data for (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate is limited, compounds with sulfinyl imines are often studied for their potential pharmacological properties. They may show activity against biological targets, such as enzymes and receptors involved in disease pathways. The chirality of this compound may also play a role in its interaction with biological systems, potentially leading to enantioselective effects in therapeutic applications.

(S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate has potential applications in:

- Asymmetric synthesis

- Medicinal chemistry

- Drug development

Interaction Studies

Interaction studies are important for understanding the mechanism of action and potential biological effects of (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate. These studies often focus on:

- Binding affinity

- Enzyme inhibition

- Cellular signaling pathways

Structural Similarity

Several compounds share structural similarities with (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate:

| Compound Name | Unique Features |

|---|---|

| tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate | Contains a methylsulfonyl group instead of a sulfinyl imine |

| tert-Butyl 4-[((3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate | Features an amino-pyridine moiety |

| tert-butanesulfinamide | Serves as a precursor for sulfinyl imines |

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related piperidine derivatives from the evidence, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Table 1: Comparison of Key Features

*Note: Data for the target compound are inferred due to absence in evidence.

Key Observations

The 3,4-difluorobenzylamino substituent in ’s compound enhances lipophilicity and metabolic stability due to fluorine atoms, whereas the target’s tert-butylsulfinyl group may prioritize steric hindrance over solubility .

Bipiperidine derivatives () often require multi-step coupling, whereas the target compound’s synthesis likely focuses on imine installation and stereochemical control .

Physicochemical Metrics :

- The target compound’s estimated molecular weight (~315) exceeds that of ’s compound (272.34), reflecting the bulkier tert-butylsulfinyl group.

- Solubility differences are anticipated: ’s carbamoyl group may enhance aqueous solubility compared to the hydrophobic tert-butylsulfinyl group in the target compound .

Biological Activity

(S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate is a chiral compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in drug development.

Structural Overview

The compound's molecular formula is C₁₅H₂₈N₂O₃S, with a molar mass of 316.46 g/mol. Its structure includes a piperidine ring, a tert-butyl group, and a sulfinyl imine functional group. The presence of these groups enhances the compound's reactivity and potential applications in asymmetric synthesis and medicinal chemistry .

While specific biological activity data for (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate is limited, compounds with similar structural motifs, particularly those containing sulfinyl imines, are often investigated for their pharmacological properties. These compounds may exhibit significant activity against various biological targets, including enzymes and receptors involved in disease pathways. The chirality of this compound may also lead to enantioselective effects in therapeutic applications.

Pharmacological Properties

Potential Applications:

- Antiviral Activity: Compounds structurally related to (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate have shown promise as antiviral agents. For instance, derivatives featuring piperidine scaffolds have demonstrated low micromolar activity against viruses like H1N1 influenza .

- Enzyme Inhibition: Similar sulfinyl imine compounds have been studied for their ability to inhibit specific enzymes linked to disease processes. The unique functional groups in (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate may enhance its interaction with these enzymes, leading to potential therapeutic effects .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds provides insight into the unique features of (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate:

| Compound Name | Structure | Unique Features |

|---|---|---|

| tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate | Structure | Contains a methylsulfonyl group instead of a sulfinyl imine |

| tert-Butyl 4-[((3-aminopyridin-2-ylamino)methyl]piperidine-1-carboxylate | Structure | Features an amino-pyridine moiety |

| tert-butanesulfinamide | Structure | Serves as a precursor for sulfinyl imines |

These compounds illustrate variations in functional groups that can influence their reactivity and biological activity. The unique combination of functional groups in (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate distinguishes it from these similar compounds, potentially leading to unique therapeutic properties and applications in drug development.

Case Studies and Research Findings

Research on related compounds has highlighted the importance of structural modifications in enhancing biological activity. For instance, studies have shown that introducing specific substituents can significantly alter the efficacy of piperidine derivatives against various biological targets. This underscores the potential for (S)-tert-Butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate to serve as a versatile building block in developing novel therapeutics.

Example Study

A study evaluating the anti-inflammatory properties of piperidine derivatives found that certain modifications led to increased inhibition of pro-inflammatory cytokines such as IL-1β. Although (S)-tert-butyl 4-(((tert-butylsulfinyl)imino)methyl)piperidine-1-carboxylate was not directly tested, its structural analogs showed promising results, suggesting potential pathways for future research involving this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.